Home > Products > Screening Compounds P19789 > 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide
3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide - 894068-83-8

3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide

Catalog Number: EVT-6641023
CAS Number: 894068-83-8
Molecular Formula: C21H25N5O
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Derivatives

  • Compound Description: These compounds represent a series of novel N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide derivatives synthesized and evaluated for their antimicrobial activities. []
  • Relevance: These compounds share the core 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine scaffold with 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide, differing in the substitution pattern and presence of the benzamide moiety. []

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)sulfonamide Derivatives

  • Compound Description: These represent a series of novel N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)sulfonamide derivatives synthesized and evaluated for their antimicrobial activities. []
  • Relevance: These compounds share the core 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine scaffold with 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide. They differ in the substitution pattern and presence of the sulfonamide moiety. []

4-(((7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)methyl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives (8a-j)

  • Compound Description: These compounds represent a series of 1,2,4-triazole linked to pyrazole derivatives. They were synthesized and evaluated for their antibacterial and anticancer activity. []
  • Relevance: While not directly sharing the same core structure, these compounds highlight the exploration of similar heterocyclic systems with potential biological activity. This series emphasizes the importance of 1,2,4-triazole and pyrazole moieties in medicinal chemistry, which are structurally related to the core scaffold of 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide. []

N-methyl-N-[3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

  • Compound Description: This compound is a LIN28 inhibitor investigated for its potential as a targeted therapy for Group 3 medulloblastoma (G3 MB). [] It demonstrated efficacy in reducing tumor growth in mouse xenograft models. []
  • Relevance: This compound shares a very similar structure with 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide. Both contain the 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-yl)phenyl core, differing in the substituent on the terminal nitrogen. []

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: This compound is a mesenchymal-epithelial transition factor (c-MET) inhibitor that entered clinical development for the treatment of solid tumors. [] It exhibits species-dependent toxicity due to metabolism by aldehyde oxidase (AO) into a less soluble metabolite, M11 (6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one). []
  • Relevance: Although structurally different, this compound highlights the importance of understanding metabolic liabilities and species-specific metabolism for drugs containing similar heterocyclic systems. Both SGX523 and 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide contain the [, , ]triazolo[4,3-b]pyridazine moiety. []

7-(methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine) (Compound 1)

  • Relevance: While structurally distinct, this compound exemplifies the potential for bioactivation and toxicity associated with specific heterocyclic moieties. Understanding the metabolic fate of similar scaffolds is crucial in drug discovery. Both Compound 1 and 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide share the [, , ]triazolo[4,3-b]pyridazine core, highlighting the need to assess the metabolic profile of this scaffold. []

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: Designed as an analog of Compound 1 with an alternative metabolic soft spot on the naphthyridine ring, this compound still exhibited glutathione conjugation and covalent binding, although the major metabolic transformation shifted away from the isothiazole ring. []
  • Relevance: This further emphasizes the challenges in mitigating bioactivation and toxicity by introducing alternative metabolic sites. It reinforces the importance of careful structural modifications and thorough metabolic profiling during drug development. As both Compound 2 and 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide contain the [, , ]triazolo[4,3-b]pyridazine moiety, understanding the metabolic fate of this scaffold is crucial. []

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

  • Compound Description: This compound acts as an inhibitor of the first domain of the human bromodomain BRD4. []
  • Relevance: This compound shares the 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl core with 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide, differing in the substituent on the triazolopyridazine ring. []
Overview

3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide is a complex organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by various functional groups. The specific structure of this compound includes a cyclohexyl group and a triazole-pyridazine moiety, which contribute to its unique properties and potential applications in medicinal chemistry.

Source

The compound can be found in various chemical databases and publications, including DrugBank and PubChem, which provide detailed information about its molecular structure, synthesis methods, and potential applications in pharmacology .

Classification

This compound falls under the category of small molecules with potential pharmacological activity. It is classified as an organoheterocyclic compound due to its heterocyclic structure containing nitrogen atoms. Specifically, it is categorized within the subclass of triazoles, which are known for their diverse biological activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide can be approached through several synthetic routes. One common method involves the condensation of cyclohexylamine with a suitable precursor containing the triazole and pyridazine functionalities.

Key steps in the synthesis include:

  1. Formation of Triazole Ring: The initial step typically involves the reaction of 3-methyl-1,2,4-triazole with an appropriate aldehyde or ketone to form the triazole derivative.
  2. Pyridazine Incorporation: The introduction of the pyridazine moiety can be achieved through cyclization reactions involving hydrazines or diazonium salts.
  3. Amide Formation: Finally, the cyclohexylamine is reacted with the resultant triazole-pyridazine compound to yield the final amide product through standard amide coupling techniques.

These reactions often require specific conditions such as controlled temperature and pH to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide is C18H22N6C_{18}H_{22}N_{6}. Its structure features:

  • A cyclohexyl group providing hydrophobic characteristics.
  • A triazole ring that contributes to biological activity.
  • A phenyl group that enhances lipophilicity and may influence binding interactions with biological targets.

Key structural data:

  • Molecular Weight: Approximately 350.42 g/mol.
  • IUPAC Name: 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide.

The three-dimensional conformation can be analyzed using computational chemistry tools or X-ray crystallography if available .

Chemical Reactions Analysis

Reactions and Technical Details

The compound may undergo various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to its constituent amine and acid.
  2. Nucleophilic Substitution: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions.
  3. Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry and potential modifications for enhancing its biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data include:

  • Melting Point: Not extensively documented; requires experimental determination.
  • Boiling Point: Not available; likely varies based on purity and structural isomers.

These properties are crucial for understanding how the compound behaves under different conditions and its potential applications in pharmaceuticals .

Applications: Scientific Uses

3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide has potential applications in several scientific fields:

  • Medicinal Chemistry: As a candidate for drug development targeting various diseases due to its unique structural features.
  • Biological Research: Useful in studies examining enzyme inhibition or receptor modulation.
  • Pharmaceutical Formulations: May serve as an active ingredient in formulations aimed at treating specific conditions.

Ongoing research into this compound could reveal more about its efficacy and safety profile for therapeutic uses .

Properties

CAS Number

894068-83-8

Product Name

3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide

IUPAC Name

3-cyclohexyl-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C21H25N5O/c1-15-23-24-20-13-12-19(25-26(15)20)17-8-10-18(11-9-17)22-21(27)14-7-16-5-3-2-4-6-16/h8-13,16H,2-7,14H2,1H3,(H,22,27)

InChI Key

JISZTHYOZAURRP-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)CCC4CCCCC4

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)CCC4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.